molecular formula C16H15N3O2 B1669304 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one CAS No. 168425-64-7

2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one

Cat. No. B1669304
CAS RN: 168425-64-7
M. Wt: 281.31 g/mol
InChI Key: BVRDQVRQVGRNHG-UHFFFAOYSA-N
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Description

2-Morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one, also known as Compound 401, is a chemical compound with the molecular formula C16H15N3O2 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 281.32 . The InChI code for this compound is 1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point range of 211.0 to 215.0°C . It should be stored at a temperature between 0-10°C . It is heat sensitive .

Scientific Research Applications

Discovery and Synthesis

  • Synthesis and Characterization: New methods have been developed for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives, showcasing a potential for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).
  • Novel Synthesis Approaches: Studies have shown efficient one-pot synthesis methods for creating pyrimido[6,1-a]isoquinoline-1-carboxylate derivatives, indicating a streamlined approach for developing these compounds (Alizadeh, Rezvanian, & Zhu, 2010).

Inhibitors and Biological Applications

  • PI3 Kinase p110α Inhibitors: Certain derivatives have shown strong inhibitory activity against PI3 kinase p110α, offering insights into cancer treatment and drug development (Hayakawa et al., 2006).
  • DNA-PK Inhibition and Radiosensitization: Pyrimido[2,1-a]isoquinolin-4-one derivatives have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), showing potential in enhancing the effectiveness of radiation therapy in cancer treatment (Griffin et al., 2005).

Pharmaceutical Development

  • Antitumor Evaluation: Morpholine-based heterocycles, including those related to pyrimido[2,1-a]isoquinolin-4-one, have been synthesized and evaluated for antitumor activity, showing promise in cancer therapy (Muhammad et al., 2017).
  • Long-Acting Phosphodiesterase 3/4 Inhibitors: Research into novel long-acting inhibitors, including derivatives of pyrimido[6,1-a]isoquinolin-4-one, has shown potential in treating respiratory diseases by offering bronchoprotective and anti-inflammatory activities (Boswell-Smith et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Compound 401 primarily targets DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) . DNA-PK is crucial for DNA repair, while mTOR is a central regulator of cell growth and proliferation .

Mode of Action

Compound 401 acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK and mTOR . It binds to these kinases, preventing them from phosphorylating their substrates, thereby inhibiting their activity . This inhibition leads to changes in cellular processes such as cell growth and DNA repair .

Biochemical Pathways

The inhibition of DNA-PK and mTOR by Compound 401 affects several biochemical pathways. For instance, the inhibition of DNA-PK can impact the DNA damage response pathway, potentially leading to increased DNA damage and apoptosis . On the other hand, the inhibition of mTOR can affect the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can be administered orally

Result of Action

The inhibition of DNA-PK and mTOR by Compound 401 can lead to various cellular effects. For instance, the inhibition of DNA-PK may increase DNA damage and induce apoptosis . Meanwhile, the inhibition of mTOR can lead to reduced cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Compound 401. For instance, the presence of other drugs or substances can affect its bioavailability and efficacy through drug-drug interactions. Additionally, factors such as pH and temperature can affect its stability .

properties

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434626
Record name Compound 401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168425-64-7
Record name 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Compound 401 and what are its downstream effects?

A1: Compound 401 is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].

Q2: How does Compound 401 compare to other mTOR inhibitors like rapamycin?

A2: While both Compound 401 and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with Compound 401 does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with Compound 401 compared to those treated with rapamycin [].

Q3: Does Compound 401 affect phosphatidylinositol 3-kinase (PI3K) activity?

A3: No, Compound 401 does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes Compound 401 a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].

Q4: Has Compound 401 been investigated for its potential as an anti-cancer agent?

A4: Yes, Compound 401 has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that Compound 401 inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].

Q5: Does Compound 401 exhibit inhibitory activity against estrone sulfatase (ES)?

A5: While primarily recognized for its mTOR inhibitory activity, Compound 401 has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, Compound 401 exhibited -73% inhibitory activity against ES [].

Q6: Are there any challenges associated with using Compound 401 in research or therapeutic applications?

A6: One challenge identified with Compound 401 is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.

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